Methyl trans-communate Methyl trans-communate Methyl cis-Communate is a natural product found in Juniperus communis var. communis, Artemisia tridentata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 10178-35-5
VCID: VC21244809
InChI: InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9-/t17-,18+,20+,21-/m0/s1
SMILES: CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol

Methyl trans-communate

CAS No.: 10178-35-5

Cat. No.: VC21244809

Molecular Formula: C21H32O2

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl trans-communate - 10178-35-5

Specification

CAS No. 10178-35-5
Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
IUPAC Name methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2Z)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Standard InChI InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9-/t17-,18+,20+,21-/m0/s1
Standard InChI Key WYJKGKPQXWDIQP-RBZLIJQHSA-N
Isomeric SMILES C/C(=C/C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C
SMILES CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C
Canonical SMILES CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C

Introduction

Chemical Identity and Structural Characteristics

Methyl trans-communate (CAS No. 1235-39-8) is a naturally occurring compound classified as a diterpene, specifically belonging to the labdane-type skeleton family. This compound is synthesized from communic acids, which are found in various plant species, particularly those within the Cupresaceas family .

The compound possesses the molecular formula C21H32O2 with a molecular weight of 316.5 g/mol. Its complete IUPAC name is methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate, reflecting its complex stereochemistry and functional group arrangement.

Structural Identifiers

The complex structure of methyl trans-communate can be represented through various chemical identifiers as shown in Table 1.

Table 1: Structural Identifiers of Methyl trans-communate

Identifier TypeValue
CAS Number1235-39-8
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Standard InChIInChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18+,20+,21-/m0/s1
Standard InChIKeyWYJKGKPQXWDIQP-BRUWWATDSA-N
Isomeric SMILESC/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C

Natural Sources and Biological Occurrence

Trans-communic acid, the precursor to methyl trans-communate, occurs in substantial quantities in plant species belonging to the Cupresaceas family . This naturally occurring diterpene acid serves as the starting material for the synthesis of methyl trans-communate through esterification reactions.

Synthesis and Chemical Derivatization

Chemical Transformations

A significant chemical transformation of methyl trans-communate is its selective ozonolysis. Research has established conditions for the selective ozonolysis of the compound over the Δ12 position, which leads to the formation of aldehyde compounds with specified yields .

Table 2: Selective Ozonolysis Products of Methyl trans-communate

Reaction StepProductYield (%)
Selective ozonolysisAldehyde 242.2
Transformation of Aldehyde 2Enol-acetate 381.3

This selective ozonolysis represents a crucial step in the strategic conversion of methyl trans-communate into drimanic sesquiterpenoids, demonstrating the compound's utility as a versatile starting material for the synthesis of more complex molecules .

Applications in Organic Synthesis

Drimane Synthesis

One of the most significant applications of methyl trans-communate is its role as a starting material for the synthesis of drimanes. These sesquiterpenoid compounds have various biological activities and potential applications in pharmaceutical development .

The transformation of methyl trans-communate into drimanes can be achieved through a multi-step process, with the selective ozonolysis being a key step. The complete pathway, as indicated in the literature, comprises four steps leading to the desired drimanic structures .

Table 3: Transformation of Methyl trans-communate to Drimane Derivatives

StepProcessProduct
1Starting materialMethyl trans-communate
2Selective ozonolysisAldehyde intermediate
3TransformationEnol-acetate derivative
4Final conversionDrimane structure

Other Synthetic Applications

While the synthesis of drimanes represents the most documented application of methyl trans-communate, the compound's unique structure and functional groups suggest potential utility in other areas of organic synthesis. The labdane skeleton provides a valuable template for the construction of various natural products and bioactive compounds.

The presence of multiple reactive sites within the molecule, including unsaturated bonds and the ester functionality, allows for selective modifications and transformations, making methyl trans-communate a versatile building block in synthetic organic chemistry.

Physical and Chemical Properties

The physical and chemical properties of methyl trans-communate are fundamental to understanding its behavior in both biological systems and chemical reactions.

Physical Properties

As a complex organic molecule, methyl trans-communate exists as a solid at standard temperature and pressure. Its molecular weight of 316.5 g/mol places it in the mid-range of diterpene compounds.

Chemical Reactivity

The chemical reactivity of methyl trans-communate is largely determined by its functional groups and stereochemistry. The compound contains:

  • A methyl ester group that can undergo transesterification and hydrolysis

  • Multiple unsaturated bonds that can participate in addition reactions

  • A complex ring system that provides steric constraints on reactivity

The selective ozonolysis of methyl trans-communate demonstrates the differential reactivity of its unsaturated bonds, allowing for strategic modifications of specific positions within the molecule .

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